6-chlorothieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2OS |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
6-chloro-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3ClN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) |
InChI Key |
FMGVWCKCCAJCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 6 Chlorothieno 3,2 D Pyrimidin 4 3h One Derivatives
Positional Effects of Substituents on Biological Activity
The biological profile of thieno[3,2-d]pyrimidine (B1254671) derivatives can be significantly altered by introducing different substituents at various positions on the bicyclic core. Strategic modifications at the C2, N3, C4, C6, and C7 positions have been explored to optimize the therapeutic potential of these compounds.
C2 Substituent Influence
The C2 position of the thieno[3,2-d]pyrimidine core is a common site for modification to modulate biological activity. Studies have shown that introducing various acyl and sulfonyl substituents via nucleophilic substitution can lead to potent antimicrobial agents. researchgate.net
In a study focused on developing DNA gyrase inhibitors, a series of derivatives were synthesized by first reacting 6-chlorothieno[3,2-d]pyrimidine with N-benzylamine, followed by acylation or sulfonylation of the resulting secondary amine at the C2 position. theaspd.comresearchgate.net The nature of the substituent on the benzoyl or sulfonyl group directly impacted the binding affinity to the DNA gyrase B subunit.
Key findings include:
Electron-withdrawing groups , such as nitro and halogen substituents on the benzoyl ring, were found to enhance the binding affinity. theaspd.com
Specifically, compounds with a 4-nitrobenzoyl group, a 3,5-dichlorobenzoyl group, and a 4-chlorobenzenesulfonyl group demonstrated the highest binding affinities to the target enzyme. theaspd.comresearchgate.net
Table 1: Influence of C2 Substituents on DNA Gyrase Binding Affinity
| Compound ID | C2-Substituent (R in N-benzyl-N-R group) | Binding Affinity (kcal/mol) |
|---|---|---|
| S5 | 4-Nitrobenzoyl | -8.2 |
| S8 | 3,5-Dichlorobenzoyl | -8.2 |
| S9 | 4-Chlorobenzenesulfonyl | -8.1 |
| Other Derivatives | Various acyl/sulfonyl groups | -6.8 to -7.9 |
These results underscore the importance of electronic properties at the C2 position, where electron-withdrawing functionalities contribute favorably to the interaction with the biological target. theaspd.com
C4 Position Derivatization Impact
The C4 position, featuring a carbonyl group in the parent structure, can be derivatized to explore new chemical space and biological activities. The introduction of a chlorine atom at this position creates a reactive site, allowing for further nucleophilic substitution to introduce a wide variety of functional groups. mdpi.com This strategy has been employed to synthesize libraries of compounds with diverse substituents.
For example, in the development of pyrido[2,3-d]pyrimidin-7(8H)-ones, a related class of compounds, a 4-chloro intermediate is crucial for introducing new substituents and exploring their potential as tyrosine kinase inhibitors. mdpi.com This approach highlights the synthetic utility of a halogen at the C4 position for generating chemical diversity. While the search results primarily discuss the synthetic advantage of a C4-chloro group for further reactions, it is a critical step in SAR exploration. mdpi.com
C6 and C7 Substituent Modulations
The thiophene (B33073) ring of the thieno[3,2-d]pyrimidine scaffold, specifically at the C6 and C7 positions, plays a critical role in determining biological activity and selectivity. The parent compound, 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one, already possesses a key substituent at the C6 position. SAR studies on related scaffolds often highlight the importance of this position.
Key research findings include:
PDK1 Inhibitors : A fragment-based screening approach led to the design of 6,7-disubstituted thienopyrimidin-4-one compounds as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.gov Computational modeling of fragments bound to the active site guided the synthesis of these novel derivatives, which showed low micromolar inhibitory activity. nih.gov
DHFR Inhibitors : In the context of dihydrofolate reductase (DHFR) inhibitors, elongation of the substituent at the C6 position by replacing a methyl group with an ethyl group was shown to increase potency. nih.gov This enhancement is attributed to increased lipophilicity, which can facilitate passive diffusion. nih.gov
Benzothieno[2,3-d]pyrimidines : The development of tricyclic benzothieno[2,3-d]pyrimidine-4-ones, where the benzene (B151609) ring is fused at the C6 and C7 positions, has led to selective human DHFR inhibitors. nih.gov The sulfur atom at position 7 in this tricyclic system was found to be crucial for selectivity. nih.gov
Table 2: Effect of C6 and C7 Substitutions on Biological Activity
| Target | Modification | Observed Effect | Reference |
|---|---|---|---|
| PDK1 | Disubstitution at C6 and C7 | Low micromolar inhibitory activity | nih.gov |
| DHFR | Elongation of C6 substituent (methyl to ethyl) | Increased potency due to higher lipophilicity | nih.gov |
| hDHFR | Fusion of a benzene ring at C6-C7 | Increased selectivity | nih.gov |
These studies demonstrate that modifications on the thiophene ring are pivotal for tuning the potency and selectivity of thieno[3,2-d]pyrimidine derivatives.
Pharmacophoric Features and Key Molecular Determinants for Potency
The biological activity of this compound derivatives is governed by specific pharmacophoric features and molecular interactions with their respective biological targets. Analysis across different studies reveals several key determinants for potency.
Essential interactions often include:
Hydrogen Bonding : The pyrimidine (B1678525) ring contains nitrogen atoms and a carbonyl group that can act as hydrogen bond acceptors or donors, which are critical for anchoring the molecule in the active site of a target protein.
Hydrophobic Interactions : Aromatic and aliphatic substituents at various positions can engage in hydrophobic interactions with nonpolar residues in the binding pocket, enhancing affinity.
π-π Stacking : The aromatic nature of the thieno[3,2-d]pyrimidine core and attached aryl substituents allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.
In the case of DNA gyrase inhibitors, molecular docking studies revealed key binding interactions involving THR165 and ASN46 residues, along with hydrophobic interactions with ILE78 and PRO79. theaspd.comresearchgate.net The scaffold's ability to engage in multiple interaction types, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an attractive platform for drug design. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For thieno[3,2-d]pyrimidine derivatives, 3D-QSAR studies have been particularly insightful.
A study on a series of 29 thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
CoMFA and CoMSIA Models : Both methods provided statistically valid models with good correlative and predictive power for PDE IV affinity. nih.gov
Field Effects : The models primarily relied on steric and electrostatic fields to explain the variance in activity. The inclusion of hydrophobic and hydrogen bond donor/acceptor fields did not significantly improve the CoMSIA model, suggesting that shape and charge distribution are the dominant factors for this class of inhibitors. nih.gov
These 3D-QSAR models serve as valuable tools for predicting the affinity of new, related compounds and for guiding the design of more potent inhibitors by highlighting regions where steric bulk is favored or disfavored and where specific electrostatic interactions are beneficial. nih.gov
Correlation of Electronic Parameters with Biological Activity
The electronic properties of substituents on the thieno[3,2-d]pyrimidine ring system can significantly modulate the molecule's interaction with its biological target. These properties are often quantified by parameters such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. The distribution of electron density within the molecule can affect its ability to form crucial interactions, such as hydrogen bonds or π-π stacking, with the active site of a protein.
For thienopyrimidine derivatives, the electronic effects of substituents have been shown to be a key determinant of their biological activity. For instance, in a series of antimalarial thieno[3,2-d]pyrimidines, the presence of electron-withdrawing groups on a phenyl ring at the 6-position was found to be well-tolerated and, in some cases, led to highly potent compounds. nih.gov This suggests that a reduction in electron density in certain regions of the molecule may be favorable for its interaction with the parasitic target.
Conversely, in other classes of thienopyrimidines, electron-donating groups have been found to enhance biological activity. For a series of 4-substituted-aminothieno[2,3-d]pyrimidines, the presence of electron-donating substituents was associated with increased activity. researchgate.net This highlights that the optimal electronic properties are highly dependent on the specific biological target and the mode of binding.
In the context of this compound derivatives, the introduction of various substituents at different positions would alter the electronic landscape of the molecule. For example, placing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the scaffold could decrease the pKa of the N3 proton, potentially influencing its hydrogen bonding capabilities. On the other hand, electron-donating groups (e.g., -OCH₃, -NH₂) could increase the electron density on the heterocyclic system, which might enhance interactions with electron-deficient pockets in a target enzyme.
To illustrate the potential correlation between electronic parameters and biological activity, a hypothetical data set for a series of this compound derivatives is presented in the table below. This table demonstrates how the biological activity (represented as IC₅₀) might vary with the Hammett constant (σ) of a substituent at a hypothetical position.
Disclaimer: The following table is for illustrative purposes only to demonstrate the concept of correlating electronic parameters with biological activity. The data presented is hypothetical and not based on experimental results for this compound derivatives.
| Substituent (R) | Hammett Constant (σ) | Biological Activity (IC₅₀, µM) |
|---|---|---|
| -OCH₃ | -0.27 | 15.2 |
| -CH₃ | -0.17 | 10.5 |
| -H | 0.00 | 8.3 |
| -Cl | 0.23 | 5.1 |
| -CF₃ | 0.54 | 2.4 |
| -NO₂ | 0.78 | 1.2 |
Influence of Lipophilic and Steric Parameters
The lipophilicity and steric profile of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), describe the size and shape of a substituent and can impact the binding affinity of a molecule to its target.
In the development of thienopyrimidine derivatives, balancing lipophilicity is crucial for achieving optimal biological activity. While a certain degree of lipophilicity is necessary for the molecule to cross biological membranes and reach its site of action, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity. The relationship between lipophilicity and biological activity is often parabolic, with an optimal logP value for maximum efficacy. For some bioactive compounds, a moderate lipophilicity is correlated with better anti-inflammatory and antioxidant effects. mdpi.com
Steric factors also play a significant role in the SAR of thienopyrimidines. The size and shape of substituents can either facilitate or hinder the proper orientation of the molecule within the binding pocket of a biological target. For example, bulky substituents may cause steric hindrance, preventing the molecule from fitting into a narrow active site. Conversely, in cases where the binding pocket is large and accommodating, bulkier groups might form additional favorable van der Waals interactions, leading to enhanced activity. Structure-activity relationship studies on some anticancer thienopyrimidines have shown that the size and nature of the substituent at various positions significantly influence their cytotoxic effects. mdpi.comnih.gov
The interplay between lipophilic and steric parameters can be complex. A substituent that increases lipophilicity may also introduce steric bulk, and the net effect on biological activity will depend on the specific requirements of the biological target. A hypothetical analysis of the influence of lipophilic and steric parameters on the biological activity of this compound derivatives is presented in the illustrative table below.
Disclaimer: The following table is for illustrative purposes only to demonstrate the concept of correlating lipophilic and steric parameters with biological activity. The data presented is hypothetical and not based on experimental results for this compound derivatives.
| Substituent (R) | Lipophilicity (π) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| -H | 0.00 | 0.10 | 8.3 |
| -CH₃ | 0.56 | 0.56 | 6.5 |
| -C₂H₅ | 1.02 | 1.03 | 4.2 |
| -CH(CH₃)₂ | 1.53 | 1.49 | 7.8 |
| -C(CH₃)₃ | 1.98 | 1.96 | 15.6 |
| -Ph | 2.13 | 2.54 | 12.1 |
Elucidation of Molecular Mechanisms and Biological Targets
Kinase Inhibition Profiles
Derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold have been identified as potent inhibitors of several kinase families, playing a significant role in anticancer research. Their ability to target key enzymes in signaling pathways makes them a subject of intense study.
Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR/ErbB-2, Tie-2)
Thienopyrimidine derivatives have shown significant inhibitory activity against receptor tyrosine kinases, which are crucial in the regulation of cell growth, differentiation, and survival.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The inhibition of VEGFR-2 is a major target for cancer therapy.
Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 (also known as HER2) are involved in cell proliferation and are often overexpressed in various cancers. Novel thieno[3,2-d]pyrimidine-based derivatives have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, showing considerable inhibitory effects.
Tie-2 is another receptor tyrosine kinase that plays a vital role in angiogenesis. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors have been developed and shown to have activity against Tie-2 both in vitro and in vivo. nih.gov The structure-activity relationship (SAR) of these compounds has been explored, leading to improved potency against Tie-2. nih.gov
| Derivative Type | Target Kinase | IC50 | Source |
| Thieno[3,2-d]pyrimidine derivatives | EGFR | 0.43-1.31 µM (antiproliferative activity) | |
| Thienopyrimidine and Thiazolopyrimidine derivatives | Tie-2 | Not specified in abstract | nih.gov |
Inhibition of Serine/Threonine Kinases (e.g., PI3K, ROCK, PDK1, Pim Kinases, Aurora Kinase, CDK4)
The thieno[3,2-d]pyrimidine scaffold has also been utilized to develop inhibitors of serine/threonine kinases, which are involved in diverse cellular processes including cell cycle progression, apoptosis, and signal transduction.
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. A series of thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as PI3K inhibitors.
Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in regulating cell shape and movement. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the thieno[3,2-d]pyrimidine core, have been identified as a new class of ROCK inhibitors. nih.gov One of the most potent compounds, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, exhibited IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively. nih.gov
3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that activates several other kinases in the AGC kinase group. Novel 6,7-disubstituted thienopyrimidin-4-one compounds have been designed and synthesized, showing low micromolar inhibitory activity against PDK1. nih.gov
Pim kinases are a family of serine/threonine kinases that are implicated in the control of cell growth and survival.
Aurora kinases are essential for mitotic progression, and their aberrant expression is common in cancers. bohrium.com Thienopyrimidine derivatives have been discovered as potent and selective inhibitors of Aurora kinases. bohrium.comnih.gov One such derivative, S7, was identified as a novel potent ATP-competitive inhibitor of Aurora B kinase with an IC50 of 141.12 nM. nih.gov
Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle. While specific CDK4 inhibitors based on the 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one scaffold are not detailed, related pyridopyrimidine derivatives have been developed as dual inhibitors of EGFR and CDK4/cyclin D1. nih.gov
| Derivative Type | Target Kinase | IC50 | Source |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | ROCK I | 0.004 µM | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | ROCK II | 0.001 µM | nih.gov |
| 6,7-disubstituted thienopyrimidin-4-one compounds | PDK1 | Low micromolar | nih.gov |
| Thienopyrimidine derivative (S7) | Aurora B | 141.12 nM | nih.gov |
Inhibition of Other Kinases (e.g., Hsp90 ATPase, DHFR)
The therapeutic potential of thienopyrimidine derivatives extends to other classes of enzymes that are not kinases but are critical for cell function and survival.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in oncogenic pathways. The ATPase activity of Hsp90 is essential for its function. A novel 2-aminothienopyrimidine class Hsp90 inhibitor, NVP-BEP800, has been shown to be effective against multiple myeloma cells. nih.gov This compound acts by blocking the ATPase activity of Hsp90, leading to the degradation of its client proteins. nih.gov
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors. New thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as inhibitors of EGFR and DHFR. nih.gov Some of these compounds displayed high inhibitory activity against both enzymes. nih.gov For instance, certain derivatives showed DHFR inhibitory activity with IC50 values in the sub-micromolar range. nih.gov
| Derivative Type | Target Enzyme | IC50 | Source |
| 2-aminothienopyrimidine (NVP-BEP800) | Hsp90 | Not specified | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (compound 7d) | DHFR | 0.462 µM | nih.gov |
| Thieno[2,3-d]pyrimidine derivative (compound 10e) | DHFR | 0.541 µM | nih.gov |
Anti-Infective Action Mechanisms
Beyond their applications in oncology, thienopyrimidine derivatives have also been explored for their potential as anti-infective agents, targeting essential processes in pathogenic microorganisms.
Inhibition of Protein Glycosylation D (PglD) in Bacterial Pathogens
There is currently no available research data specifically detailing the inhibition of Protein Glycosylation D (PglD) by derivatives of this compound.
Disruption of Bacterial Respiratory Complex I (e.g., NuoD in Helicobacter pylori)
The rise of antibiotic resistance has necessitated the search for novel antibacterial agents with new mechanisms of action. Thienopyrimidine compounds have been identified as selective inhibitors of Helicobacter pylori, a bacterium associated with various gastric diseases. The mode of action for these compounds was identified as the inhibition of the respiratory complex I subunit NuoD. nih.gov This enzyme complex is uniquely essential for ATP synthesis in H. pylori, making it an attractive target for narrow-spectrum antibiotics. nih.gov
Modulation of Other Biological Pathways
The thieno[3,2-d]pyrimidine scaffold is a key structural feature of a novel class of potent pan-inhibitors of sirtuins 1, 2, and 3 (SIRT1, SIRT2, SIRT3). researchgate.netresearchgate.net Sirtuins are NAD+-dependent deacetylases that are considered important therapeutic targets for a range of disorders, including metabolic, oncologic, and neurodegenerative diseases. researchgate.netresearchgate.net
Encoded Library Technology (ELT) was used to screen a large library of small molecules, which identified thieno[3,2-d]pyrimidine-6-carboxamides as pan-inhibitors of SIRT1/2/3 with nanomolar potency. researchgate.netresearchgate.net A crucial building block used in the synthesis of these potent inhibitors was 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601). researchgate.net The thieno[3,2-d]pyrimidine core of these inhibitors binds in the active site cleft of the sirtuin enzyme. researchgate.net Crystallographic studies have shown that this core structure makes a π-stacking interaction with a key phenylalanine residue (Phe157) within the enzyme's active site. researchgate.net
However, it was noted that the thieno[3,2-d]pyrimidine-6-carboxamide core by itself was not sufficient for sirtuin inhibition. researchgate.net Specifically, a severely truncated derivative, referred to as chloride 14, abolished all SIRT1/2/3 inhibitory activity, indicating that while the core scaffold is critical, other parts of the molecule are necessary for potent inhibition. researchgate.net
Table 2: Inhibitory Activity of a Thieno[3,2-d]pyrimidine-based Sirtuin Inhibitor (Compound 11c)
| Sirtuin Target | IC50 (nM) |
| SIRT1 | 3.6 |
| SIRT2 | 2.7 |
| SIRT3 | 4.0 |
This table shows the half-maximal inhibitory concentration (IC50) for a representative thieno[3,2-d]pyrimidine-based compound, highlighting its potent, low-nanomolar inhibition of sirtuins 1, 2, and 3. Data sourced from Belyanskaya et al. (2013). researchgate.netresearchgate.net
The thieno[3,2-d]pyrimidin-4(3H)-one structure has been investigated as a scaffold for inhibitors of phosphodiesterase 7 (PDE7). deepdyve.com Novel compounds based on this framework were identified from chemical library screenings as potential PDE7 inhibitors. deepdyve.com
However, subsequent structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the thienopyrimidinone core led to reduced activity and selectivity for the PDE7 enzyme. deepdyve.com This finding is directly relevant to this compound, suggesting that the presence of the chloro group at this specific position diminishes its potential as a PDE7 inhibitor. In contrast, the synthesis and evaluation of 7-substituted derivatives resulted in the discovery of highly potent and selective PDE7 inhibitors. deepdyve.com
The thieno[3,2-d]pyrimidine scaffold has been explored for its potential to act as antagonists for adenosine (B11128) receptors, particularly the A2A subtype. nih.govnih.gov A series of 4-arylthieno[3,2-d]pyrimidines were developed and identified as potent and selective adenosine A2A receptor antagonists. nih.gov These compounds showed high selectivity over other adenosine receptor subtypes (A1, A2B, and A3). nih.gov
Further research led to the discovery of keto-aryl thieno[3,2-d]pyrimidine derivatives which also act as potent and selective antagonists of the A2A receptor. nih.gov The potential for these compounds to be used in the treatment of conditions like Parkinson's disease has been noted, highlighting the pharmacological relevance of the thieno[3,2-d]pyrimidine core in interacting with this class of receptors. nih.govnih.gov
Halogenated thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative properties against various cancer cell lines. nih.gov Studies focusing on the structure-activity relationship have indicated that a chlorine atom at the C4-position is critical for this biological activity. nih.gov
Compounds based on this chlorinated scaffold were found to induce apoptosis in cancer cells. nih.gov Notably, this induction of apoptosis appears to be independent of the cell cycle. nih.govresearchgate.net In studies on the mouse lymphocytic leukemia cell line L1210, active halogenated thieno[3,2-d]pyrimidines did not cause the cells to arrest in a specific phase of the cell cycle, which is a typical mechanism for many DNA-damaging agents. nih.gov Instead, they appear to trigger apoptosis through a different pathway. nih.gov
Furthermore, derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, such as 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one, have been identified as potent inhibitors of cell division cycle 7 (CDC7) kinase. CDC7 is a crucial protein involved in mediating DNA replication, and its inhibition can lead to the termination of the cell cycle.
Table 3: Antiproliferative Activity of a Halogenated Thieno[3,2-d]pyrimidine (Compound 1)
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Mouse Lymphocytic Leukemia | 0.9 |
| HL-60 | Human Promyelocytic Leukemia | 1.1 |
| SF-295 | Human Glioblastoma | 1.8 |
This table displays the half-maximal inhibitory concentration (IC50) of 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) against several cancer cell lines, illustrating its potent antiproliferative effects. Data sourced from Chavda et al. (2010). nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Studies
Molecular docking is a computational technique widely used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the thieno[3,2-d]pyrimidine (B1254671) scaffold, docking studies have been instrumental in elucidating its potential as an inhibitor for various protein targets. researchgate.net These studies help visualize how these compounds fit into the active sites of proteins, which is a critical step in drug discovery. researchgate.netnih.gov
Table 1: Protein Targets Investigated with Thieno[3,2-d]pyrimidine Derivatives Using Molecular Docking
| Target Protein | Therapeutic Area | Key Findings from Docking Studies |
| Sirtuin 3 (SIRT3) | Oncology, Metabolic Disorders | The thieno[3,2-d]pyrimidine core π-stacks with Phe157 in the active site. acs.org |
| Focal Adhesion Kinase (FAK) | Oncology | A 2,7-disubstituted-thieno[3,2-d]pyrimidine scaffold was designed to mimic the bioactive conformation of known kinase inhibitors. nih.gov |
| Tubulin | Oncology | X-ray crystallography confirmed that thieno[3,2-d]pyrimidine derivatives bind at the colchicine-binding site. nih.gov |
| Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) | Inflammation, Thrombosis | Docking studies revealed key interactions with amino acid residues in the active sites of h-NTPDase isozymes. nih.gov |
| Phosphodiesterase 7 (PDE7) | Inflammatory Diseases | Docking was used as a basis for developing 3D-QSAR models to understand potency and selectivity. rsc.org |
Detailed analysis of ligand-receptor interactions is fundamental to understanding the mechanism of action. For derivatives of the thieno[3,2-d]pyrimidine core, specific interactions have been characterized through a combination of molecular docking and X-ray crystallography.
In a study on sirtuin inhibitors, the thieno[3,2-d]pyrimidine-6-carboxamide scaffold was found to bind within the active site cleft, between the large Rossmann fold and the small zinc-binding domain. acs.org A crucial interaction identified was a π-stacking of the thieno[3,2-d]pyrimidine aromatic core with the phenyl ring of a phenylalanine residue (Phe157). acs.org Furthermore, a nitrogen atom in the pyrimidine (B1678525) ring was oriented to form a hydrogen bond with the backbone of the same residue, an interaction that significantly improved inhibitory activity. acs.org Similarly, when targeting tubulin, X-ray cocrystal structures revealed that thieno[3,2-d]pyrimidine analogs bind at the colchicine-binding site, providing a structural basis for their potent antiproliferative activity. nih.gov
Computational and experimental screening methods are often used to identify promising molecular scaffolds. Encoded Library Technology (ELT) was employed to screen a library of over one million compounds against SIRT3, a member of the sirtuin family of enzymes. acs.orgnih.gov This high-throughput screening identified the thieno[3,2-d]pyrimidine-6-carboxamide as a preferred core scaffold, highlighting its potential for interaction with the SIRT3 active site. acs.org Subsequent analysis confirmed that this scaffold was critical for the inhibitory function of the identified chemotype. acs.org However, the core alone was not sufficient for potent inhibition; appropriate substitutions were necessary to occupy the substrate channel and achieve nanomolar potency. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
For the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, 3D-QSAR studies have been successfully applied to develop predictive models for inhibitors of phosphodiesterase 7 (PDE7). rsc.org Using techniques like Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have built robust statistical models. rsc.org These models were developed based on docking calculations and were able to predict the potency and selectivity of new analogs before their synthesis, thereby streamlining the drug design process. rsc.org The resulting models provided insights into the key pharmacophoric features required for effective PDE7 inhibition. rsc.org
The predictive power of QSAR models relies on the use of molecular descriptors, which are numerical values that quantify different properties of a molecule. In the CoMFA and CoMSIA studies of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors, several types of fields, which act as descriptors, were explored. rsc.org
Table 2: Descriptors Used in 3D-QSAR Modeling of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
| Descriptor Type | Field (CoMFA/CoMSIA) | Information Encoded |
| Steric | Steric | Describes the shape and size of the molecule. Crucial for understanding how a ligand fits into a receptor's binding pocket. |
| Electronic | Electrostatic | Represents the distribution of charge within the molecule, which governs electrostatic interactions with the receptor. |
| Lipophilic | Hydrophobic (CoMSIA) | Quantifies the molecule's affinity for nonpolar environments, a key factor in membrane permeability and hydrophobic interactions with the target. |
| Hydrogen Bonding | H-bond Acceptor (CoMSIA) | Identifies regions of the molecule that can accept a hydrogen bond, a critical interaction for ligand-receptor binding specificity. |
| Hydrogen Bonding | H-bond Donor (CoMSIA) | Identifies regions of the molecule that can donate a hydrogen bond, complementing the acceptor interactions for stable binding. |
These analyses quantitatively map the regions around the molecule where modifications to steric bulk, electrostatic charge, hydrophobicity, or hydrogen bonding capacity would be expected to increase or decrease biological activity. rsc.org
Advanced Simulation Techniques
Beyond static docking and QSAR models, advanced simulation techniques like molecular dynamics (MD) are employed to study the dynamic behavior of ligand-receptor complexes over time. While specific MD studies on 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one are not prominently documented, this technique is commonly applied to its analogs and related isomers to provide a more realistic view of the binding process.
For instance, MD simulations have been used to study thieno[2,3-d]pyrimidine (B153573) derivatives (a different isomer) as inhibitors of the EGFR protein and VEGFR-2. tandfonline.comrsc.org These simulations, often run for nanoseconds, confirm the stability of the binding mode predicted by docking and can reveal subtle conformational changes in both the ligand and the protein that are crucial for biological activity. tandfonline.comnih.gov Such studies provide an intricate perspective into the dynamical evolution of the biological system, helping to validate and refine the understanding gained from other computational methods. ekb.eg
Molecular Dynamics (MD) Simulations for Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can gain insights into the binding stability of compounds like this compound with their target proteins.
The integration of MD simulations allows for the exploration of conformational changes and the intricate network of interactions that stabilize the binding of a ligand in the active site of a protein. ekb.eg These simulations can reveal key information about the flexibility of the protein, the movement of the ligand within the binding pocket, and the role of water molecules in mediating interactions. For thieno[2,3-d]pyrimidine and related thieno[2,3-d] nih.govpharmacophorejournal.comnih.govtriazine derivatives, MD simulations have been employed to correlate calculated binding free energies with experimental cytotoxic effects. ekb.eg
During a typical MD simulation, the system is gradually heated and equilibrated to a physiological temperature and pressure to mimic cellular conditions. ekb.eg The trajectory of the atoms is then calculated over a specific time period, often on the nanosecond scale. Analysis of this trajectory can provide quantitative measures of stability, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over the course of the simulation generally indicates a stable binding mode.
| Parameter | Description | Significance in Binding Stability |
| Simulation Time | The duration of the molecular dynamics simulation (e.g., 100 ns). | Longer simulation times provide more robust sampling of conformational space and a more reliable assessment of stability. |
| Temperature | The temperature at which the simulation is run (e.g., 300 K). | Simulates physiological conditions to observe the dynamic behavior of the system realistically. |
| Pressure | The pressure at which the simulation is run (e.g., 1 bar). | Maintains a constant pressure ensemble (NPT), which is relevant for biological systems. |
| Ensemble | The statistical ensemble used (e.g., NPT - constant number of particles, pressure, and temperature). | Ensures that the simulation accurately reflects the thermodynamic conditions of a biological environment. |
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the study of drug candidates like this compound, DFT calculations are instrumental in determining various electronic properties that govern molecular reactivity and intermolecular interactions.
These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For the parent compound, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, the thienopyrimidine ring system is nearly planar. nih.gov DFT calculations can elucidate how the introduction of a chlorine atom at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core influences its electronic properties. This substitution can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are critical for binding to a biological target.
| Electronic Property | Description | Relevance to Molecular Interactions |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of a molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of a molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |
| Electrostatic Potential | The spatial distribution of charge in a molecule. | Helps to identify regions that are prone to electrophilic or nucleophilic attack and electrostatic interactions. |
Homology Modeling for Target Protein Structures
In many instances, the experimental three-dimensional structure of a target protein has not been determined. In such cases, homology modeling, also known as comparative modeling, can be employed to construct a theoretical model of the protein's structure. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures.
The process of homology modeling involves identifying a protein with a known experimental structure (the template) that has a significant sequence similarity to the target protein. The amino acid sequence of the target protein is then aligned with the template sequence, and a three-dimensional model of the target is built based on the coordinates of the template's backbone. The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template.
Once a homology model of the target protein for this compound is generated, it can be used for molecular docking studies to predict the binding mode and affinity of the compound. While homology models may not be as accurate as experimentally determined structures, they provide a valuable tool for structure-based drug design in the absence of experimental data. redalyc.org
| Step in Homology Modeling | Description | Key Considerations |
| Template Selection | Identifying a protein with a known 3D structure and high sequence similarity to the target. | Higher sequence identity (>30%) generally leads to a more reliable model. |
| Sequence Alignment | Aligning the amino acid sequence of the target protein with the template sequence. | Accuracy of the alignment is crucial for the quality of the final model. |
| Model Building | Constructing the 3D model of the target protein based on the template's structure. | Loop regions with low sequence similarity are often the most difficult to model accurately. |
| Model Refinement & Validation | Optimizing the geometry of the model and assessing its quality using various computational tools. | Tools like Ramachandran plots are used to evaluate the stereochemical quality of the model. redalyc.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Structure-based pharmacophore models can be generated from the crystal structure of a protein-ligand complex. These models define the essential features required for binding to the target's active site. nih.govpharmacophorejournal.com Alternatively, ligand-based pharmacophore models can be developed when the structure of the target protein is unknown, by analyzing the common chemical features of a set of known active compounds.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. dovepress.com For thieno[3,2-d]pyrimidine derivatives, pharmacophore models have been successfully used to identify key structural features for antagonist activity at adenosine (B11128) receptors. researchgate.net The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being selected for experimental testing. nih.gov
| Pharmacophoric Feature | Abbreviation | Description |
| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom attached that can be donated to form a hydrogen bond. |
| Hydrogen Bond Acceptor | HBA | An atom with a lone pair of electrons that can accept a hydrogen bond. |
| Hydrophobic Group | H | A nonpolar group that can engage in hydrophobic interactions. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |
| Positive Ionizable Area | PI | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable Area | NI | A group that is likely to be negatively charged at physiological pH. |
Advanced Research Directions and Therapeutic Potential of 6 Chlorothieno 3,2 D Pyrimidin 4 3h One and Its Analogues
Design and Synthesis of Next-Generation Thienopyrimidine Derivatives
The chemical tractability of the thienopyrimidine core allows for systematic modifications to fine-tune its pharmacological properties. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have become instrumental in creating diverse libraries of these compounds for biological evaluation. nih.gov
A primary goal in the development of thienopyrimidine analogues is to enhance their potency against a specific biological target while minimizing off-target effects to improve the therapeutic window. This is achieved through detailed structure-activity relationship (SAR) studies, where systematic structural modifications are correlated with biological activity.
A notable example is the optimization of thienopyrimidine derivatives as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key target in B-cell malignancies. nih.govacs.org Researchers have employed a scaffold-hopping design strategy to develop novel, potent, and selective PI3Kδ inhibitors. nih.govresearchgate.net In one study, extensive SAR exploration led to the identification of lead compounds with single-digit nanomolar potencies against PI3Kδ and over 100-fold selectivity against other class-I PI3K isoforms. acs.orgnih.gov For instance, the introduction of a sulfonamide moiety was found to increase both potency and selectivity. acs.org Further optimization revealed that specific substitutions on a phenyl sulfonamide ring, such as 4-methyl, 4-methoxy, and 4-chloro groups, yielded compounds with favorable potency and selectivity of at least 80-fold for PI3Kδ over PI3Kα. acs.org
Similarly, in the pursuit of sirtuin inhibitors, a versatile 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601) intermediate was synthesized. acs.org Subsequent displacement of the chloride with various amines led to the discovery of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org Crystallographic studies of these inhibitors bound to SIRT3 revealed that a π-stacking interaction between the thienopyrimidine core and a phenylalanine residue in the active site was a key binding interaction. acs.org
| Compound | Substitution on Phenyl Sulfonamide | PI3Kδ IC₅₀ (nM) | Selectivity (PI3Kδ/α fold) |
|---|---|---|---|
| 12 | 2,4-Dichloro | 15.2 | 31 |
| 13 | 2,4-Dimethyl | 21.4 | 51 |
| 17 | 4-Fluoro | 10.1 | 85 |
| 18 | 4-Methyl | 5.2 | 113 |
| 19 | 4-Methoxy | 8.1 | 81 |
| 20 | 4-Chloro | 6.5 | 102 |
The exploration of new substitution patterns at various positions on the thienopyrimidine ring is crucial for discovering novel biological activities and improving drug-like properties. The chlorine atom at the 6-position of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one is a versatile handle for introducing chemical diversity.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been effectively used to modify position 6 of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. nih.gov These methods allow for the introduction of a wide range of aryl, alkynyl, and amino groups, respectively. In one study aimed at developing antiplasmodial agents, these reactions were used to create a library of 33 new compounds with diverse substituents at this position. nih.gov This exploration led to the identification of a derivative bearing a piperidine (B6355638) group at position 6, which, while not improving antiplasmodial activity, demonstrated enhanced metabolic stability and reduced cytotoxicity, marking it as a valuable starting point for further optimization. nih.gov
The synthesis of 6-substituted thieno[2,3-d]pyrimidine (B153573) analogs as multi-targeted agents for cancer therapy also highlights the importance of this position. nih.gov These compounds were designed to inhibit key enzymes in purine (B94841) nucleotide biosynthesis. nih.gov The synthetic routes often involve multiple steps starting from precursors that allow for the eventual construction of the substituted thienopyrimidine ring system. nih.gov
Investigation of New Biological Targets and Therapeutic Applications
The structural versatility of the thienopyrimidine scaffold has led to its investigation against a growing number of biological targets for various diseases. nih.gov Initially recognized for their anticancer properties, the therapeutic potential of these compounds now extends to infectious, inflammatory, and other diseases. nih.govresearchgate.net
Thienopyrimidine derivatives have been developed as potent inhibitors for several protein kinases, which are critical targets in oncology. These include:
PI3K Isoforms (α, δ): As discussed, selective PI3Kδ inhibitors are being developed for B-cell malignancies, while other analogues target PI3Kα, an isoform frequently activated in various tumors. nih.govacs.orgmdpi.com
Rho-associated kinases (ROCKs): A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors, with one compound showing an IC₅₀ value of 1 nM against ROCK II. nih.gov ROCK inhibitors have potential applications in cancer and cardiovascular diseases. nih.gov
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of the VEGF/VEGFR pathway is a validated approach in cancer therapy, and thienopyrimidine scaffolds incorporating an aryl urea (B33335) motif are being explored for this purpose. researchgate.net
Beyond kinases, thienopyrimidines have been designed to target other enzyme families and biological pathways:
Sirtuins (SIRT1, SIRT2, SIRT3): Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of these histone deacetylases, which are implicated in cancer and metabolic disorders. acs.org
Falcipain-2: A library of thieno[2,3-d]pyrimidine derivatives was developed to inhibit this cysteine protease from Plasmodium falciparum, the parasite responsible for malaria. nih.gov
DNA Gyrase: Novel thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized and evaluated as potential antimicrobial agents targeting bacterial DNA gyrase. researchgate.net
15-Lipoxygenase (15-LOX) and Cyclooxygenases (COX): New multitarget-directed ligands based on the thienopyrimidine nucleus have been synthesized to inhibit these key enzymes in inflammatory pathways. nih.gov
| Biological Target | Therapeutic Area | Reference |
|---|---|---|
| PI3Kδ | B-Cell Malignancies, Cancer Immunotherapy | nih.govnih.gov |
| ROCK I / ROCK II | Cancer, Cardiovascular Disease | nih.gov |
| SIRT1, SIRT2, SIRT3 | Cancer, Metabolic Disorders | acs.org |
| VEGFR | Cancer (Anti-angiogenesis) | researchgate.net |
| Falcipain-2 | Malaria | nih.gov |
| DNA Gyrase | Bacterial Infections | researchgate.net |
| 15-LOX / COX-2 | Inflammation | nih.gov |
Combinatorial Chemistry and High-Throughput Screening Approaches
Modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS) to rapidly synthesize and evaluate large numbers of compounds. researchgate.net Combinatorial chemistry allows for the systematic and parallel synthesis of vast "libraries" of related molecules from a common scaffold. researchgate.net HTS then enables the rapid testing of these libraries against biological targets to identify "hits." eco-vector.comeurekaselect.com
This approach has been successfully applied to the thienopyrimidine scaffold. A powerful example is the use of Encoded Library Technology (ELT), a sophisticated HTS method, to screen for inhibitors of SIRT3. acs.org In this technique, a massive library of compounds is synthesized, with each compound attached to a unique DNA tag that encodes its chemical structure. The entire library is exposed to the target protein, and compounds that bind are isolated. The DNA tags of these "hits" are then sequenced to reveal their chemical identities.
The ELT screen against SIRT3 identified a novel class of potent pan-inhibitors. acs.org Analysis of the sequencing data revealed that the 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide building block was a highly preferred core scaffold, highlighting its critical role in the inhibitory function of the identified chemotype. acs.org This demonstrates how HTS can rapidly pinpoint privileged scaffolds and guide medicinal chemistry efforts.
Outlook on the Thienopyrimidine Scaffold in Future Drug Discovery
The thienopyrimidine scaffold continues to be a highly valuable and versatile framework in drug discovery. nih.gov Its structural similarity to endogenous purines provides a strong foundation for interacting with a diverse range of biological targets. researchgate.net The ease with which the core can be functionalized allows medicinal chemists to precisely tailor the properties of derivatives to achieve high potency and selectivity. researchgate.net
The future development of thienopyrimidine-based therapeutics will be driven by several key factors:
Advanced Synthesis: The continued application of modern synthetic methods, like palladium-catalyzed couplings, will enable the creation of even more complex and diverse chemical libraries. nih.gov
New Targets: As our understanding of disease biology grows, new targets will be identified, and the thienopyrimidine scaffold will undoubtedly be explored as a starting point for developing novel inhibitors.
Screening Technologies: The increasing sophistication of HTS and fragment-based screening methods will accelerate the discovery of new thienopyrimidine hits. acs.org
Multi-Target Agents: There is growing interest in developing drugs that can modulate multiple targets simultaneously, and the thienopyrimidine scaffold is well-suited for the design of such multi-target-directed ligands. nih.gov
The presence of thienopyrimidine derivatives in several FDA-approved drugs and numerous clinical trial candidates underscores their therapeutic potential and favorable safety profiles. nih.gov As structure-function relationships are further elucidated and new technologies are applied, the thienopyrimidine scaffold is poised to deliver the next generation of innovative medicines for a wide range of human diseases. nih.gov
Q & A
Q. What are the common synthetic routes for 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one?
The synthesis typically involves cyclization and chlorination steps. A validated method includes:
- Cyclization of precursors (e.g., thieno[3,2-d]pyrimidin-4(3H)-one) using formamide under high-temperature conditions (140°C).
- Chlorination of the intermediate with POCl₃ in toluene, catalyzed by Et₃N at 100°C. This method reduces toxic reagent use while maintaining efficiency .
- Alternative routes may employ microwave-assisted or multi-component reactions for improved regioselectivity .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing chloro-substituted vs. thiophene ring protons).
- Mass spectrometry (MS) : Confirms molecular weight (C₇H₄ClN₃OS, MW 213.64) and fragmentation patterns.
- X-ray crystallography : Resolves bond angles and crystal packing, critical for understanding reactivity .
Q. What pharmacological applications are associated with this compound?
While direct studies on this compound are limited, structural analogs show:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
- Antimicrobial properties : Disruption of bacterial cell wall synthesis or DNA gyrase activity .
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields or greener chemistry?
- Catalyst selection : Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) introduces substituents at the 2- or 6-positions with minimal byproducts .
- Solvent optimization : Replace toluene with biodegradable solvents (e.g., cyclopentyl methyl ether) during chlorination .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
SAR studies focus on substituent effects:
- Chloro group position : The 6-chloro substituent enhances electrophilicity, influencing target binding .
- Heteroatom modifications : Replacing sulfur with oxygen alters solubility and bioavailability .
- Substituent libraries : Systematic variation of groups (e.g., alkyl, aryl, or amino) at the 2- or 3-positions to map activity trends (Table 1) .
Table 1 : Representative SAR Data for Thienopyrimidinone Derivatives
| Substituent Position | Modification | Biological Activity |
|---|---|---|
| 2-position | Ethyl group | Enhanced kinase inhibition |
| 6-position | Chloro vs. fluoro | Improved cytotoxicity (IC₅₀) |
| 3-position | Trifluoromethylphenyl | Increased metabolic stability |
Q. What analytical methods quantify this compound in biological matrices?
- HPLC-UV/Vis : Uses C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
- LC-MS/MS : Detects metabolites via MRM transitions (e.g., m/z 214 → 176 for parent compound) .
- Solid-phase extraction (SPE) : Isolates the compound from plasma or tissue homogenates prior to analysis .
Q. How are computational methods applied to study its mechanism of action?
- Molecular docking : Predicts binding modes to targets like DHFR or EGFR using AutoDock Vina .
- MD simulations : Assesses stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Relate electronic parameters (e.g., logP, polar surface area) to activity .
Q. What structural analogs are relevant for comparative studies?
Key analogs include:
- 6-Fluorothieno[3,2-d]pyrimidin-4(3H)-one : Higher metabolic stability but reduced solubility .
- 2-Aminothieno[3,2-d]pyrimidin-4(3H)-one : Improved target selectivity in kinase assays .
- Benzothieno-pyrimidinones : Broader-spectrum antimicrobial activity due to lipophilic groups .
Q. How is compound stability assessed under experimental conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), or pH extremes (1–13) to identify degradation pathways .
- Accelerated stability testing : Stores samples at 25°C/60% RH for 6 months; monitor via HPLC .
- Cryopreservation : Long-term storage at -80°C in DMSO (≤10 mM) prevents hydrolysis .
Q. How are contradictions in biological or synthetic data resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm activity .
- Synthetic reproducibility : Cross-validate routes using alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Meta-analysis : Compare datasets from independent studies to identify consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
